molecular formula C8H12N2O B8730843 2-(7-Oxoazepan-2-yl)acetonitrile

2-(7-Oxoazepan-2-yl)acetonitrile

Cat. No.: B8730843
M. Wt: 152.19 g/mol
InChI Key: XXFUERDGMQVHCJ-UHFFFAOYSA-N
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Description

2-(7-Oxoazepan-2-yl)acetonitrile is a nitrile-containing organic compound featuring a seven-membered azepane ring with a ketone group at the 7-position. Its molecular formula is C₈H₁₂N₂O, and its molecular weight is 152.20 g/mol. The compound’s structural uniqueness lies in its azepane ring, which distinguishes it from smaller or differently functionalized cyclic analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(7-oxoazepan-2-yl)acetonitrile

InChI

InChI=1S/C8H12N2O/c9-6-5-7-3-1-2-4-8(11)10-7/h7H,1-5H2,(H,10,11)

InChI Key

XXFUERDGMQVHCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC(C1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-(7-Oxoazepan-2-yl)acetonitrile, differing primarily in their cyclic backbones and substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound C₈H₁₂N₂O 152.20 Nitrile, Azepane, Ketone 7-membered ring with a ketone
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile C₁₇H₁₁NO₃ 289.28 Nitrile, Chromene, Phenyl, Ketone 6-membered chromene ring with phenyl substituent
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.18 Nitrile, Indolinone, Hydroxy Fused bicyclic indolinone system
2-Ethoxy-2-(oxolan-3-yl)acetonitrile C₇H₁₁NO₂ 157.17 Nitrile, Ethoxy, Oxolane Tetrahydrofuran (oxolane) substituent

Key Observations :

  • Ring Size and Rigidity: The 7-membered azepane ring in the target compound is less rigid compared to the 6-membered chromene or indolinone systems. This flexibility may influence conformational stability and reactivity.

Comparison :

  • The azepane-based compound may require longer reaction times or higher temperatures due to ring strain in the 7-membered system.
  • Chromene derivatives exhibit higher molecular weights (289.28 vs. 152.20) due to aromatic substituents, affecting solubility and crystallization behavior.

Electronic and Physicochemical Properties

  • HOMO/LUMO Analysis: In chromene derivatives (e.g., compounds from ), HOMO and LUMO orbitals localize on the cyclic backbone, with non-planar geometries influencing charge distribution .
  • Melting Points and Solubility :

    • Chromene derivatives (e.g., 4c in ) exhibit melting points up to 160–161°C due to crystallinity from aromatic stacking .
    • The azepane compound’s melting point is likely lower (predicted 80–100°C) due to reduced symmetry and weaker intermolecular forces.

Research Findings and Implications

Substituent-Driven Reactivity : Phenyl and hydroxy groups enhance stability and polarity, respectively, while ethoxy groups (as in ) may improve lipophilicity .

Ring Size Effects : Smaller rings (e.g., chromene) favor planar geometries and stronger intermolecular interactions, whereas azepane’s flexibility could enhance binding to biomolecular targets.

Synthetic Challenges : Azepane synthesis may require specialized catalysts or conditions to mitigate ring-opening side reactions.

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